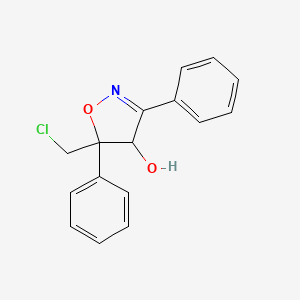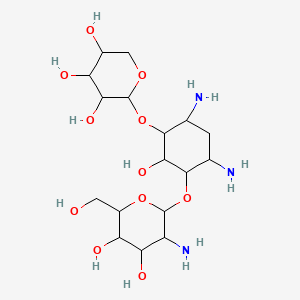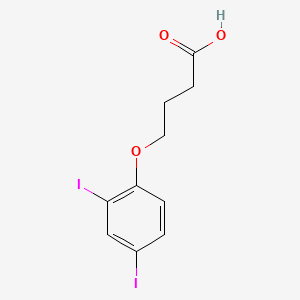
N-Ethyl-2-methyl-1-(1-methylethyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-2-methyl-1-(1-methylethyl)cyclopentanecarboxamide is an organic compound with the molecular formula C12H23NO and a molecular weight of 197.32 g/mol . This compound is known for its unique structural features, which include a cyclopentane ring substituted with ethyl, methyl, and isopropyl groups, as well as a carboxamide functional group .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-methyl-1-(1-methylethyl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid derivatives with appropriate amines under controlled conditions. One common method involves the use of N-ethyl-2-methyl-1-(1-methylethyl)cyclopentanecarboxylic acid chloride, which reacts with ethylamine in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
化学反応の分析
Types of Reactions
N-Ethyl-2-methyl-1-(1-methylethyl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxamide group to amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted amides.
科学的研究の応用
N-Ethyl-2-methyl-1-(1-methylethyl)cyclopentanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Ethyl-2-methyl-1-(1-methylethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in pain and inflammation pathways, thereby exerting analgesic and anti-inflammatory effects .
類似化合物との比較
Similar Compounds
- N-Ethyl-2-methyl-1-isopropylcyclopentanecarboxamide
- Cyclopentanecarboxamide derivatives
Uniqueness
N-Ethyl-2-methyl-1-(1-methylethyl)cyclopentanecarboxamide is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
56471-14-8 |
|---|---|
分子式 |
C12H23NO |
分子量 |
197.32 g/mol |
IUPAC名 |
N-ethyl-2-methyl-1-propan-2-ylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C12H23NO/c1-5-13-11(14)12(9(2)3)8-6-7-10(12)4/h9-10H,5-8H2,1-4H3,(H,13,14) |
InChIキー |
XDJYXLAMICXHRP-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C1(CCCC1C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


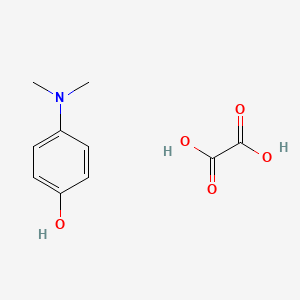
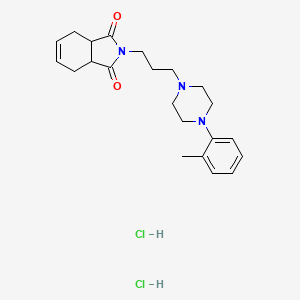
![calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate](/img/structure/B13770714.png)
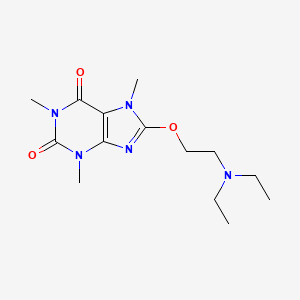
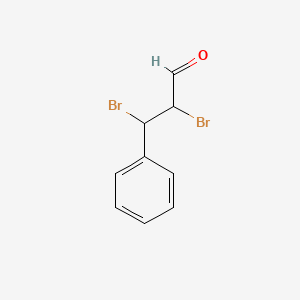

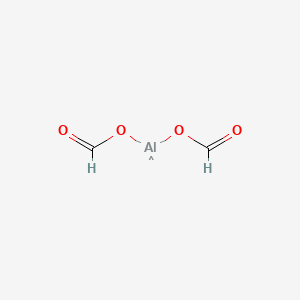
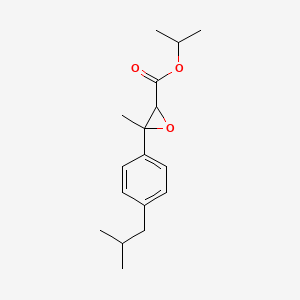
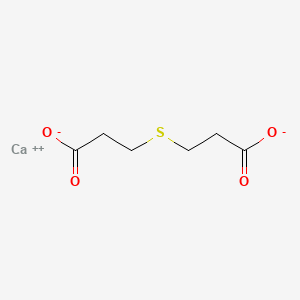
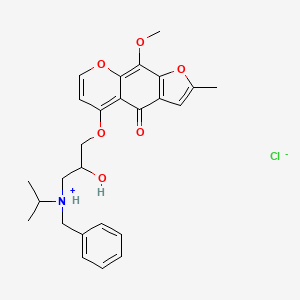
![2-{[(E)-pyridin-3-ylmethylidene]amino}phenol](/img/structure/B13770769.png)
